molecular formula C19H18N2O3S B2821774 (E)-butyl 4-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate CAS No. 327063-17-2

(E)-butyl 4-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate

Cat. No. B2821774
CAS RN: 327063-17-2
M. Wt: 354.42
InChI Key: QMYOJMRXHPKHJJ-NTCAYCPXSA-N
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Description

The compound “(E)-butyl 4-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate” is a complex organic molecule. It contains functional groups such as cyano, acrylamido, and benzoate, and it also includes a thiophene ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions . For example, 2-cyano-3-(thiophen-2-yl)acrylic acid, a related compound, is used as a sensitizer in dye-sensitized solar cells .


Molecular Structure Analysis

The molecular structure of this compound likely involves complex interactions between its various functional groups. For instance, the presence of a weak hydrogen bond between the hydrogen of the methyl group of the amine located in the donor moiety and the nitrogen of the cyanoacrylic acid can influence the stability of similar compounds .

Scientific Research Applications

Photostability Improvement of Pesticides

A study by Shang et al. (2013) demonstrates the synthesis of novel acrylate-type polymeric nanoparticles to improve the photostability of emamectin benzoate, a pesticide. This approach, involving the conjugation of the pesticide to polymers, could be relevant for enhancing the stability and efficacy of related compounds including "(E)-butyl 4-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate" in agricultural applications (Shang et al., 2013).

Fluorescence Studies of Novel Acrylates

Baskar and Subramanian (2011) synthesized novel bi-phenyl based acrylate and methacrylate compounds, exploring their solubility, color, absorbance, and fluorescence properties in various solvents. Such research could provide a foundation for designing fluorescent probes or materials based on acrylamide derivatives for biochemical or materials science applications (Baskar & Subramanian, 2011).

Acceleration of Chemical Reactions in Polar Solvents

Aggarwal et al. (2002) investigated the acceleration of the Baylis-Hillman reaction in polar solvents, including water and formamide, which implicates the role of hydrogen bonding over hydrophobic effects. This study provides insights into the reactivity of acrylates in polar environments, potentially relevant for synthesizing and manipulating compounds like "(E)-butyl 4-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate" (Aggarwal et al., 2002).

Organic Sensitizers for Solar Cell Applications

Kim et al. (2006) discussed the engineering of novel organic sensitizers for solar cells, which include donor, electron-conducting, and anchoring groups. The study highlights the potential application of structurally complex acrylamides in renewable energy technologies (Kim et al., 2006).

Future Directions

The future directions for research on this compound could involve further exploration of its potential uses, such as in dye-sensitized solar cells or other optoelectronic devices . More studies are needed to fully understand its properties and potential applications.

properties

IUPAC Name

butyl 4-[[(E)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-2-3-10-24-19(23)14-6-8-16(9-7-14)21-18(22)15(13-20)12-17-5-4-11-25-17/h4-9,11-12H,2-3,10H2,1H3,(H,21,22)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYOJMRXHPKHJJ-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CS2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-butyl 4-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate

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